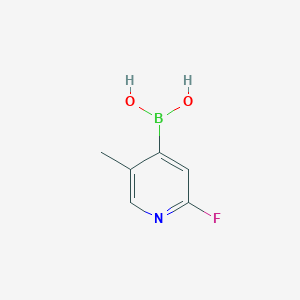

2-Fluoro-5-methylpyridine-4-boronic acid

Description

The exact mass of the compound 2-Fluoro-5-methylpyridine-4-boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Fluoro-5-methylpyridine-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-5-methylpyridine-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-3-9-6(8)2-5(4)7(10)11/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYZNYWQUVYCGOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929194-41-2 | |

| Record name | (2-fluoro-5-methylpyridin-4-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-methylpyridine-4-boronic acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-methylpyridine-4-boronic acid is a key building block in modern medicinal chemistry and organic synthesis. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of a substituted pyridine ring, make it a valuable reagent for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 2-Fluoro-5-methylpyridine-4-boronic acid, its stability and handling considerations, and its application in catalysis, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a reagent is paramount for its effective and safe use in research and development. The key properties of 2-Fluoro-5-methylpyridine-4-boronic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1072944-18-3 | [1][2] |

| Molecular Formula | C6H7BFNO2 | [3] |

| Molecular Weight | 154.94 g/mol | [3][4] |

| Appearance | White to off-white solid/powder | [4][5] |

| Purity | Typically >97% (HPLC) | [6] |

| Melting Point | Data not available for this specific compound. A related compound, 4-Fluoro-2-methylphenylboronic acid, has a melting point of 201 °C. | |

| Boiling Point | Data not available. Boronic acids often decompose at high temperatures. | |

| Solubility | Data not available. Generally, boronic acids have moderate solubility in polar organic solvents. |

Molecular Structure:

Caption: 2D structure of 2-Fluoro-5-methylpyridine-4-boronic acid.

Stability and Handling

The stability of boronic acids is a critical consideration for their storage and use in synthesis. While pyridine-4-boronic acids generally exhibit good stability, they can be susceptible to decomposition pathways such as protodeboronation, particularly under harsh conditions.

Key Stability Considerations:

-

Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process can be accelerated by the presence of moisture, strong acids or bases, and certain metal catalysts.[7]

-

Oxidative Decomposition: Boronic acids can be sensitive to oxidation, which can lead to the formation of various byproducts.

-

Anhydride Formation: Like other boronic acids, 2-Fluoro-5-methylpyridine-4-boronic acid can undergo dehydration to form cyclic anhydrides known as boroxines.[8] This is a reversible process, and the boronic acid can often be regenerated by treatment with water.

Recommended Storage and Handling:

To ensure the integrity of 2-Fluoro-5-methylpyridine-4-boronic acid, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term storage, refrigeration is often recommended.[1]

-

Inert Atmosphere: While not always strictly necessary for short-term handling, storage under an inert atmosphere (e.g., argon or nitrogen) can help to minimize degradation from atmospheric moisture and oxygen.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]

Spectroscopic Data

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts will be influenced by the electron-withdrawing effects of the fluorine and boronic acid groups.

¹³C NMR: The carbon NMR spectrum will display signals for the five carbons of the pyridine ring and the methyl carbon. The carbon attached to the boron atom (C-B) is expected to have a characteristic chemical shift.[9] The chemical shifts of the pyridine carbons are influenced by the position of the substituents.[10]

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band typically in the region of 3200-3600 cm⁻¹), B-O stretching (around 1300-1400 cm⁻¹), and C-F stretching, in addition to the characteristic vibrations of the pyridine ring.

Application in Suzuki-Miyaura Cross-Coupling

A primary application of 2-Fluoro-5-methylpyridine-4-boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.

Reaction Scheme:

Caption: General workflow of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General):

The following is a general protocol for a Suzuki-Miyaura cross-coupling reaction using 2-Fluoro-5-methylpyridine-4-boronic acid. Optimization of the catalyst, ligand, base, and solvent system is often necessary for specific substrates.

-

Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 2-Fluoro-5-methylpyridine-4-boronic acid (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).

-

Inert Atmosphere: The vessel is then sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen). This cycle is typically repeated three times.

-

Solvent Addition: Degassed solvent(s) (e.g., dioxane, toluene, DMF, with or without water) are added via syringe.

-

Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and subjected to an appropriate work-up procedure, which may include filtration, extraction, and washing. The crude product is then purified by a suitable method, such as column chromatography or recrystallization.

Causality in Experimental Choices:

-

Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for the efficiency of the reaction. The ligand stabilizes the palladium center and influences its reactivity. For challenging couplings, specialized ligands may be required.

-

Base: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base can affect the reaction rate and the formation of side products.

-

Solvent: The solvent system influences the solubility of the reactants and the catalyst, and can also affect the reaction kinetics. The use of a biphasic system (e.g., toluene/water) is common in Suzuki-Miyaura reactions.

Safety Information

2-Fluoro-5-methylpyridine-4-boronic acid should be handled with care, following standard laboratory safety procedures.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-Fluoro-5-methylpyridine-4-boronic acid is a versatile and valuable reagent in organic synthesis, particularly for the construction of biaryl and heterobiaryl structures through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its physical properties, stability, and handling requirements is essential for its successful application in the laboratory. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in leveraging the synthetic potential of this important building block.

References

-

Arkat USA. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC 2013 (i) 135-153. Retrieved from [Link]

-

INDOFINE Chemical Company. (n.d.). Safety Data Sheet: 2-FLUORO-4-METHYLPYRIDINE-5-BORONIC ACID. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Tautomeric equilibria and binding selectivity of pyridineboronic acids. Retrieved from [Link]

-

ResearchGate. (n.d.). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]

-

PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

-

American Chemical Society. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Hangzhou Longshine Bio-Tech. (n.d.). 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3. Retrieved from [Link]

-

Eskişehir Osmangazi Üniversitesi. (2016). Structure analysis and spectroscopic characterization of 2-Fluoro-3-Methylpyridine-5-Boronic Acid with experimental (FT-IR, Raman, NMR and XRD) techniques and quantum chemical calculations. JOURNAL OF MOLECULAR STRUCTURE, 1108, 103-111. Retrieved from [Link]

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Reddit. (2014). Effect of boron groups on 13C NMR chemical shift. Retrieved from [Link]

-

Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex. Retrieved from [Link]

Sources

- 1. 1072944-18-3|2-Fluoro-4-methyl-5-pyridineboronic acid|BLD Pharm [bldpharm.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. indofinechemical.com [indofinechemical.com]

- 6. 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3 Manufacturer, Factory, API, Intermediate - Hangzhou Longshine Bio-Tech Co.,LTD [longshinebiotech.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. reddit.com [reddit.com]

- 10. testbook.com [testbook.com]

An In-Depth Technical Guide to 2-Fluoro-5-methylpyridine-4-boronic acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect in Pharmaceutical Design

In the intricate world of medicinal chemistry, the final therapeutic agent often takes the spotlight, leaving the crucial building blocks from which it was assembled in the shadows. This guide illuminates one such pivotal molecule: 2-Fluoro-5-methylpyridine-4-boronic acid. While seemingly a simple heterocyclic compound, its unique structural features and reactivity have made it an invaluable tool for researchers striving to create novel therapeutics. The strategic placement of the fluoro, methyl, and boronic acid groups on the pyridine ring offers a nuanced platform for generating compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This document serves as a comprehensive technical resource, providing not only the fundamental chemical and physical properties of this compound but also a deep dive into its synthesis, reactivity, and, most importantly, its application in the development of next-generation pharmaceuticals. As you navigate this guide, you will gain a senior application scientist’s perspective on why and how this specific boronic acid is leveraged to address complex challenges in drug discovery.

Molecular Profile and Physicochemical Properties

2-Fluoro-5-methylpyridine-4-boronic acid, with the CAS number 929194-41-2, is a substituted pyridinylboronic acid.[1][2][3][4][5][6][7] Its structure is characterized by a pyridine ring bearing a fluorine atom at the 2-position, a methyl group at the 5-position, and a boronic acid moiety at the 4-position.

| Property | Value | Source |

| Chemical Formula | C6H7BFNO2 | [4] |

| Molecular Weight | 154.94 g/mol | [4] |

| Appearance | White to off-white powder | [8] |

| Purity | Typically ≥98% (HPLC) | [2][3][8] |

| Storage | Inert atmosphere, store in freezer, under -20°C | [1] |

A comprehensive search for the melting point and solubility of 2-Fluoro-5-methylpyridine-4-boronic acid did not yield specific experimental data. Researchers should determine these properties empirically as needed for their applications.

Synthesis and Purification: Crafting the Keystone

Proposed Synthetic Pathway

The most common and effective method for introducing a boronic acid group onto an aromatic ring is through a lithium-halogen exchange followed by quenching with a trialkyl borate.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The fluorine and methyl substituents on the pyridine ring play a crucial role in modulating the electronic properties and steric hindrance of the molecule, which can influence the efficiency of the coupling reaction and the properties of the final product. The electron-withdrawing nature of the fluorine atom can impact the reactivity of the boronic acid and also introduce a potential site for metabolic blocking in a drug candidate.

Significance in Medicinal Chemistry

While a comprehensive search of patent literature did not reveal specific drug candidates that explicitly name 2-Fluoro-5-methylpyridine-4-boronic acid as a key intermediate, the structural motif it provides is highly prevalent in modern drug discovery. [9][10]The substituted pyridine core is a common feature in a vast array of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-infective agents.

The incorporation of a 2-fluoro-5-methylpyridine moiety can offer several advantages in drug design:

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

-

Modulation of pKa: The electronic properties of the pyridine ring are altered by the substituents, which can affect the pKa of the molecule and its binding affinity to the target protein.

-

Improved Pharmacokinetic Properties: The overall lipophilicity and polarity of the molecule can be fine-tuned by the presence of these specific substituents, potentially leading to improved absorption, distribution, metabolism, and excretion (ADME) profiles.

Safety and Handling

As a laboratory chemical, 2-Fluoro-5-methylpyridine-4-boronic acid should be handled with appropriate safety precautions.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [4]* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [4] It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before handling this compound.

Conclusion: An Essential Tool for the Modern Chemist

2-Fluoro-5-methylpyridine-4-boronic acid stands as a testament to the importance of well-designed building blocks in the advancement of pharmaceutical sciences. Its unique combination of a fluorinated pyridine core and a reactive boronic acid handle provides a powerful platform for the synthesis of novel and complex molecules. While its full potential in drug discovery is still being explored, the fundamental principles of its synthesis, reactivity, and the strategic advantages it offers in medicinal chemistry are clear. This guide has aimed to provide a thorough technical overview for the researchers and scientists who are at the forefront of this exploration, empowering them with the knowledge to effectively utilize this key synthetic intermediate in their quest for the next generation of life-saving medicines.

References

-

Capot Chemical. (n.d.). Specifications of 2-Fluoro-4-methylpyridine-5-boronic acid. Retrieved from [Link]

-

BoronPharm. (n.d.). 929194-41-2 | 2-Fluoro-5-methylpyridine-4-boronic acid. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 2-Fluoro-4-methylpyridine-5-boronic acid. Retrieved from [Link]

-

Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3653. [Link]

-

Singh, J., & Kumar, A. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(8), 758. [Link]

-

ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Hangzhou Longshine Bio-Tech. (n.d.). 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3. Retrieved from [Link]

-

Chemical-Suppliers. (n.d.). 2-Fluoro-4-methylpyridine-5-boronicacid | CAS 1072944-18-3. Retrieved from [Link]

Sources

- 1. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR [m.chemicalbook.com]

- 2. (2-Fluoro-5-methylpyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. 929194-41-2|(2-Fluoro-5-methylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 4. boronpharm.com [boronpharm.com]

- 5. Frontier Specialty Chemicals 500mg 2-Fluoro-5-methylpyridin-4-ylboronic | Fisher Scientific [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. 2-Fluoro-5-methylpyridin-4-ylboronic acid | [frontierspecialtychemicals.com]

- 8. 5-FLUORO-2-METHYLPYRIDINE-4-BORONIC ACID | 1310404-23-9 [chemicalbook.com]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

An In-Depth Technical Guide to 2-Fluoro-5-methylpyridine-4-boronic acid: A Cornerstone Reagent in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2-Fluoro-5-methylpyridine-4-boronic acid, a key building block in contemporary medicinal chemistry. We will delve into its fundamental physicochemical properties, provide detailed protocols for its synthesis and characterization, and explore its application in the synthesis of complex molecules, with a particular focus on the Suzuki-Miyaura cross-coupling reaction. This guide is intended to be a valuable resource for researchers and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Strategic Importance of Fluorinated Pyridine Scaffolds

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate a variety of properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine ring, a privileged scaffold, is present in a multitude of approved drugs. Consequently, the combination of these two features in the form of fluorinated pyridine building blocks, such as 2-Fluoro-5-methylpyridine-4-boronic acid, has become invaluable for the synthesis of novel therapeutic agents. This guide will focus on the specific attributes and applications of this versatile reagent.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective use. The key properties of 2-Fluoro-5-methylpyridine-4-boronic acid are summarized below.

| Property | Value | Source |

| Molecular Weight | 154.94 g/mol | [1][2] |

| Molecular Formula | C6H7BFNO2 | [1] |

| CAS Number | 929194-41-2 | [2] |

| Appearance | White to off-white powder | [3] |

| Purity | ≥98% (HPLC) | [3] |

| Moisture Content | ≤0.5% | [3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Topological Polar Surface Area | 53.4 Ų | [1] |

| InChI Key | BAVHOAIWOSIBRD-UHFFFAOYSA-N | [4] |

Synthesis and Characterization

Representative Synthesis Protocol

Reaction Scheme:

Caption: Synthesis of 2-Fluoro-5-methylpyridine-4-boronic acid.

Materials:

-

4-Bromo-2-fluoro-5-methylpyridine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Toluene

-

n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

-

Triisopropyl borate (B(OiPr)3) (1.2 equiv)

-

3N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add 4-bromo-2-fluoro-5-methylpyridine and a mixture of anhydrous toluene and anhydrous THF (e.g., 4:1 v/v).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe, maintaining the internal temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 30-60 minutes.

-

Add triisopropyl borate dropwise, again ensuring the temperature remains below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of 3N HCl until the pH is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-Fluoro-5-methylpyridine-4-boronic acid can be purified by recrystallization or silica gel chromatography.

Characterization

The identity and purity of the synthesized 2-Fluoro-5-methylpyridine-4-boronic acid should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts and coupling constants will be influenced by the fluorine and boronic acid substituents. While a specific spectrum for this isomer is not publicly available, related structures can provide expected regions for the proton signals[6][7][8].

-

¹³C NMR: The carbon NMR will provide information on the number of unique carbon environments in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique to assess the purity of the final product.

Application in Suzuki-Miyaura Cross-Coupling Reactions

2-Fluoro-5-methylpyridine-4-boronic acid is a valuable coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful tool for the formation of carbon-carbon bonds. This reaction is extensively used in the pharmaceutical industry to synthesize complex molecular architectures.

Mechanistic Overview of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process that involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide, forming a Pd(II) intermediate.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired product and regenerating the Pd(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent is critical for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates.

Representative Protocol for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of an aryl halide with 2-Fluoro-5-methylpyridine-4-boronic acid, adapted from established methodologies for similar pyridine-containing substrates[9][10][11][12][13].

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equiv)

-

2-Fluoro-5-methylpyridine-4-boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane, DME, toluene, with or without water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk tube or microwave vial, add the aryl halide, 2-Fluoro-5-methylpyridine-4-boronic acid, palladium catalyst, and base.

-

Seal the vessel and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Safety, Handling, and Disposal

As a professional in the field, adherence to strict safety protocols is non-negotiable. 2-Fluoro-5-methylpyridine-4-boronic acid, like many organoboron compounds, requires careful handling.

Hazard Identification:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Personal Protective Equipment (PPE):

-

Wear appropriate safety glasses, gloves, and a lab coat.

-

When handling the powder, use a fume hood to avoid inhalation.

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep the container tightly closed.

-

Avoid contact with strong oxidizing agents.

Disposal:

-

Dispose of waste in accordance with local, state, and federal regulations.

-

Do not dispose of down the drain.

Conclusion

2-Fluoro-5-methylpyridine-4-boronic acid is a highly valuable and versatile reagent in the arsenal of the modern medicinal chemist. Its unique combination of a fluorinated pyridine scaffold and a boronic acid functional group makes it an ideal building block for the synthesis of complex, biologically active molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and applications, and it is our hope that it will serve as a practical and authoritative resource for the scientific community.

References

-

Capot Chemical. (n.d.). Specifications of 2-Fluoro-4-methylpyridine-5-boronic acid. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.

- Barrios-Landeros, F., & Carrow, B. P. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 15, 2946–2952.

-

ResearchGate. (2025). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 2-Fluoro-4-methylpyridine-5-boronic acid. Retrieved from [Link]

-

MDPI. (2019). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. (2-Fluoro-5-methylpyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 3. capotchem.com [capotchem.com]

- 4. 2-Fluoro-5-methylpyridine-3-boronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 2-Fluoropyridine-4-boronic acid(401815-98-3) 1H NMR spectrum [chemicalbook.com]

- 7. 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID(1072952-45-4) 1H NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-methylpyridine-4-boronic acid

Introduction: The Strategic Value of 2-Fluoro-5-methylpyridine-4-boronic acid in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, heteroaromatic boronic acids are indispensable tools. Among these, 2-Fluoro-5-methylpyridine-4-boronic acid (CAS No. 929194-41-2) has emerged as a particularly valuable building block.[1][2] Its strategic importance lies in its utility as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[3][4][5] This reaction facilitates the formation of carbon-carbon bonds, enabling the seamless integration of the fluorinated methylpyridine scaffold into complex molecular architectures.

The presence of a fluorine atom at the 2-position of the pyridine ring is a deliberate design element. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—allow medicinal chemists to fine-tune a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target. The methyl group at the 5-position provides an additional point of modulation and recognition. This guide provides a comprehensive overview of a robust and field-proven synthetic route to this key intermediate, delving into the mechanistic rationale and practical considerations essential for successful execution in a research and development setting.

Core Synthesis Strategy: From Halopyridine to Boronic Acid

The most reliable and widely adopted method for the synthesis of aryl and heteroaryl boronic acids proceeds through an organometallic intermediate.[6] The core strategy involves a halogen-metal exchange on a suitable precursor, followed by electrophilic trapping with a borate ester and subsequent hydrolysis. This pathway is favored for its high efficiency and functional group tolerance under carefully controlled conditions.

The logical and most common precursor for this synthesis is 4-bromo-2-fluoro-5-methylpyridine . The synthesis commences with the generation of a highly reactive organolithium species at a low temperature, which is then intercepted by a trialkyl borate to form a boronate ester. The final step is a simple acidic workup to yield the target boronic acid.

Caption: Overall workflow for the synthesis of 2-Fluoro-5-methylpyridine-4-boronic acid.

Mechanistic Deep Dive: The Rationale Behind the Reaction Conditions

Understanding the "why" behind each experimental parameter is critical for troubleshooting and optimization. The synthesis is a multi-step, one-pot process where control over reactivity is paramount.

-

Halogen-Metal Exchange: The process is initiated by deprotonating n-butane with the bromine atom on the pyridine ring. This reaction must be conducted under strict anhydrous conditions in an inert atmosphere (argon or nitrogen) and at cryogenic temperatures (-78 °C, typically a dry ice/acetone bath).

-

Expertise & Causality: The use of n-butyllithium, a powerful organolithium reagent, facilitates a rapid and efficient bromine-lithium exchange. The extremely low temperature is crucial to prevent side reactions. The generated pyridyl-lithium intermediate is highly nucleophilic and basic; at higher temperatures, it could potentially react with the solvent (THF) or undergo undesired rearrangements.

-

-

Borylation: The newly formed organolithium species is immediately treated with a borate ester, such as triisopropyl borate B(Oi-Pr)₃. The nucleophilic carbon of the pyridyl-lithium attacks the electrophilic boron atom of the borate ester.

-

Expertise & Causality: Triisopropyl borate is often preferred over trimethyl borate. The bulkier isopropoxy groups can sometimes lead to cleaner reactions and prevent the formation of over-borylated byproducts (ate complexes), thereby simplifying purification. The reaction is maintained at low temperature during the addition to control the initial exothermic reaction.

-

-

Hydrolysis: After the borylation is complete, the reaction is quenched and hydrolyzed with an acidic aqueous solution. This step protonates the boronate ester adduct, leading to the release of isopropanol and the formation of the final boronic acid.

-

Expertise & Causality: Acidic workup is essential for the quantitative conversion of the boronate ester to the boronic acid. The pH is typically adjusted to be mildly acidic to ensure the product is fully protonated without causing degradation.

-

Caption: Simplified reaction mechanism showing the key transformations.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing structurally similar pyridyl boronic acids.[7] Researchers should perform their own optimization.

Materials & Reagents:

| Reagent/Material | Molar Eq. | Notes |

| 4-Bromo-2-fluoro-5-methylpyridine | 1.0 | Starting Material |

| Anhydrous Tetrahydrofuran (THF) | - | Solvent |

| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Typically 2.5 M in hexanes |

| Triisopropyl borate | 1.2 - 1.5 | Reagent |

| 2M Hydrochloric Acid (HCl) | - | For workup |

| Ethyl Acetate (EtOAc) | - | Extraction Solvent |

| Brine (Saturated NaCl) | - | For washing |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying Agent |

Procedure:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 4-bromo-2-fluoro-5-methylpyridine (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warm-up: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quenching & Hydrolysis: Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 2M HCl until the pH is ~2-3. Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with ether or hexanes to afford 2-Fluoro-5-methylpyridine-4-boronic acid as a solid.

Trustworthiness: A Self-Validating System

The integrity of this protocol relies on careful monitoring and validation at key stages.

-

Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) or LC-MS analysis of quenched aliquots to confirm the consumption of the starting material before proceeding with the workup.

-

Product Characterization: The identity and purity of the final product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and mass spectrometry, to validate the structure and assess purity.

-

Yield & Purity: Typical yields for this type of transformation range from 60-85%, with purity often exceeding 95% after purification.

Conclusion

The synthesis of 2-Fluoro-5-methylpyridine-4-boronic acid via lithium-halogen exchange is a robust and scalable method that provides access to a highly valuable building block for drug discovery programs. A thorough understanding of the underlying reaction mechanism and meticulous control over experimental parameters—particularly temperature and atmospheric conditions—are the cornerstones of a successful synthesis. This guide provides the foundational knowledge for researchers to confidently implement and adapt this critical transformation in their synthetic endeavors.

References

-

Hangzhou Longshine Bio-Tech. 2-Fluoro-4-methylpyridine-5-boronicacid 1072944-18-3. [Link]

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. [Link]

-

National Center for Biotechnology Information. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

Sources

- 1. (2-Fluoro-5-methylpyridin-4-yl)boronic acid | CymitQuimica [cymitquimica.com]

- 2. 929194-41-2|(2-Fluoro-5-methylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 2-Fluoro-5-methylpyridine-4-boronic acid

Foreword: The Synthetic Value and Analytical Imperative of 2-Fluoro-5-methylpyridine-4-boronic acid

2-Fluoro-5-methylpyridine-4-boronic acid is a heterocyclic organoboron compound of significant interest to researchers in medicinal chemistry and materials science. Its utility as a building block in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the facile introduction of the 2-fluoro-5-methylpyridinyl moiety into a wide array of molecular scaffolds. This is particularly valuable in drug discovery, where the unique electronic properties of the fluorinated pyridine ring can enhance metabolic stability, binding affinity, and bioavailability.

Given its pivotal role in synthesis, a comprehensive understanding of the spectroscopic characteristics of 2-Fluoro-5-methylpyridine-4-boronic acid is paramount. Accurate spectral data is the cornerstone of quality control, ensuring the identity, purity, and stability of the reagent before its deployment in complex synthetic routes. This guide provides an in-depth analysis of the expected spectroscopic signature of this compound, grounded in the fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The insights presented herein are synthesized from established spectroscopic theory and comparative analysis with structurally related molecules, offering a robust framework for researchers to verify their own experimental data.

I. Molecular Structure and its Spectroscopic Implications

The molecular structure of 2-Fluoro-5-methylpyridine-4-boronic acid dictates its characteristic spectroscopic fingerprint. The pyridine ring, substituted with a fluorine atom, a methyl group, and a boronic acid, presents a unique electronic environment that influences the chemical shifts and coupling constants observed in NMR spectroscopy. The presence of the boronic acid functional group provides distinct vibrational modes detectable by IR spectroscopy and a characteristic fragmentation pattern in mass spectrometry.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-faceted Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of 2-Fluoro-5-methylpyridine-4-boronic acid in solution. A comprehensive analysis involves the acquisition of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

A. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.2 - 8.4 | s | - |

| H-6 | 7.9 - 8.1 | s | - |

| CH₃ | 2.3 - 2.5 | s | - |

| B(OH)₂ | 8.0 - 8.5 (broad) | br s | - |

-

Causality of Predictions: The chemical shifts of the aromatic protons (H-3 and H-6) are influenced by the electronegativity of the fluorine atom and the nitrogen in the pyridine ring, leading to a downfield shift. The methyl protons will appear as a singlet in the typical alkyl region. The boronic acid protons are exchangeable and will likely appear as a broad singlet; their chemical shift can be highly dependent on concentration and the presence of water in the solvent.

B. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 (d, ¹JCF ≈ 240-250 Hz) |

| C-3 | 145 - 150 |

| C-4 | 120 - 125 (broad) |

| C-5 | 130 - 135 |

| C-6 | 140 - 145 (d, ³JCF ≈ 3-5 Hz) |

| CH₃ | 15 - 20 |

-

Expert Insights: The carbon directly attached to the fluorine atom (C-2) will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The carbon ortho to the fluorine (C-6) will show a smaller three-bond coupling (³JCF). The carbon bearing the boronic acid group (C-4) may appear broadened due to quadrupolar relaxation of the attached boron nucleus.

C. ¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing the fluorine atom.

Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

| Fluorine | Predicted Chemical Shift (δ, ppm) |

| C2-F | -70 to -90 |

-

Field-Proven Rationale: The chemical shift of the fluorine atom is highly sensitive to its electronic environment. For a fluorine atom on a pyridine ring, a chemical shift in this range relative to a standard such as CFCl₃ is expected.[1] The high natural abundance and sensitivity of the ¹⁹F nucleus make this a quick and informative experiment.[2]

D. ¹¹B NMR Spectroscopy

¹¹B NMR provides direct information about the boron center.

Predicted ¹¹B NMR Data (160 MHz, DMSO-d₆)

| Boron | Predicted Chemical Shift (δ, ppm) |

| B(OH)₂ | 28 - 33 (broad) |

-

Trustworthiness of the Protocol: The chemical shift of a tricoordinate boronic acid typically falls in the range of 28-33 ppm.[3][4] The signal is often broad due to the quadrupolar nature of the ¹¹B nucleus. It is important to note that boronic acids can undergo dehydration to form cyclic anhydrides known as boroxines, which would present a different chemical shift, typically around 33-35 ppm.[4]

Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation: Dissolve 10-15 mg of 2-Fluoro-5-methylpyridine-4-boronic acid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it is a good solvent for boronic acids and allows for the observation of the exchangeable B(OH)₂ protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for full relaxation of all protons, including the potentially slowly relaxing aromatic protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

¹⁹F and ¹¹B NMR Acquisition:

-

Tune the probe to the respective frequencies for ¹⁹F and ¹¹B.

-

Acquire standard one-pulse spectra. These nuclei are generally more sensitive than ¹³C, requiring fewer scans.

-

Caption: NMR Spectroscopy Workflow for Structural Elucidation.

III. Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Predicted IR Data (ATR)

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3200 - 3600 | O-H stretch (broad) | Strong |

| 1600 - 1620 | C=C/C=N stretch (ring) | Medium |

| 1350 - 1400 | B-O stretch | Strong |

| 1150 - 1200 | C-F stretch | Strong |

-

Mechanistic Insights: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups. The strong B-O stretching vibration is a key indicator of the boronic acid moiety. The C-F stretch and the pyridine ring vibrations provide further confirmation of the molecular structure. The potential for boroxine formation upon dehydration should be considered, which would manifest in the appearance of strong B-O-B stretching bands around 1350-1400 cm⁻¹ and a diminished O-H stretch.[5]

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid 2-Fluoro-5-methylpyridine-4-boronic acid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum from 4000 to 400 cm⁻¹.

-

Co-add at least 16 scans to ensure a good signal-to-noise ratio.

-

IV. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its identity.

Predicted Mass Spectrometry Data (ESI+)

| m/z (amu) | Assignment |

| 156.0632 | [M+H]⁺ (Calculated for C₆H₈BFNO₂⁺) |

| 138.0526 | [M-OH]⁺ |

-

Trustworthy Interpretation: In positive-ion electrospray ionization (ESI+), the molecule is expected to be observed as the protonated molecular ion, [M+H]⁺. A common fragmentation pathway for boronic acids is the loss of a hydroxyl group. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the parent ion and its fragments.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

For HRMS, use a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass measurements.

-

Sources

An In-depth Technical Guide to the ¹H NMR of 2-Fluoro-5-methylpyridine-4-boronic acid

This guide provides a comprehensive technical overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-5-methylpyridine-4-boronic acid, a compound of significant interest in medicinal chemistry and drug development. As a substituted pyridine, it serves as a versatile building block in the synthesis of complex organic molecules. Understanding its structural features through NMR is paramount for its effective utilization. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the analysis of this and similar molecules.

Introduction: The Significance of 2-Fluoro-5-methylpyridine-4-boronic acid

2-Fluoro-5-methylpyridine-4-boronic acid is a key intermediate in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of a fluorine atom, a methyl group, and a boronic acid moiety on the pyridine ring imparts unique electronic and steric properties, making it a valuable synthon for the introduction of this specific heterocyclic fragment into larger molecules.

Accurate structural elucidation and purity assessment are critical for the successful application of this reagent. ¹H NMR spectroscopy is the primary analytical technique for this purpose, providing detailed information about the molecular structure, including the number and connectivity of protons, as well as their chemical environment.

Predicted ¹H NMR Spectrum: A Detailed Analysis

Chemical Structure and Proton Environments

The structure of 2-Fluoro-5-methylpyridine-4-boronic acid features three distinct proton environments: the two aromatic protons on the pyridine ring (H-3 and H-6) and the protons of the methyl group.

Diagram of 2-Fluoro-5-methylpyridine-4-boronic acid with Proton Designations

Caption: Molecular structure with key proton and substituent positions.

Predicted Chemical Shifts (δ)

The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom will significantly deshield the ring protons, shifting them downfield. The methyl group, being electron-donating, will have a slight shielding effect. The boronic acid group is also electron-withdrawing.

-

H-6: This proton is adjacent to the electronegative nitrogen atom, which will cause a significant downfield shift. The para-relationship to the boronic acid group and meta to the fluorine will also influence its position. A chemical shift in the range of δ 8.0-8.2 ppm is expected. For comparison, in 2-fluoro-5-methylpyridine, the H-6 proton appears at δ 7.94 ppm.[1]

-

H-3: This proton is ortho to the fluorine atom and the boronic acid group. The strong deshielding from the adjacent fluorine will be a dominant factor. Its chemical shift is predicted to be in the region of δ 7.0-7.2 ppm . In 2-fluoro-5-methylpyridine, the H-3 proton is observed at δ 6.75 ppm.[1] The additional electron-withdrawing boronic acid group at the 4-position will likely shift this proton further downfield.

-

-CH₃: The methyl group protons will be the most upfield, influenced by the electron-donating nature of the alkyl group. A chemical shift around δ 2.3-2.5 ppm is anticipated. The methyl protons in 2-fluoro-5-methylpyridine appear at δ 2.25 ppm.[1]

Predicted Coupling Constants (J)

The splitting patterns of the signals provide crucial information about the connectivity of the protons.

-

H-6: This proton will appear as a singlet, as it has no adjacent protons. However, a small long-range coupling to the fluorine atom (⁴JHF) of around 1-2 Hz might be observed, leading to a narrow doublet or a broadened singlet.

-

H-3: This proton will exhibit a more complex splitting pattern. It will be split by the adjacent fluorine atom, resulting in a doublet with a typical ortho H-F coupling constant (³JHF) of approximately 8-10 Hz .[2]

-

-CH₃: The methyl protons will appear as a singlet, as there are no adjacent protons to couple with.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.0 - 8.2 | s (or br s) | - |

| H-3 | 7.0 - 7.2 | d | ³J(H,F) ≈ 8-10 |

| -CH₃ | 2.3 - 2.5 | s | - |

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

A significant challenge in the NMR analysis of boronic acids is their propensity to form cyclic, trimeric anhydrides known as boroxines, especially in non-polar aprotic solvents like CDCl₃.[3][4] This oligomerization can lead to broadened signals or the appearance of multiple sets of peaks, making spectral interpretation difficult. The following protocol is designed to mitigate this issue and yield a clean, interpretable spectrum.

Causality Behind Experimental Choices

The choice of solvent is the most critical factor for obtaining a high-quality ¹H NMR spectrum of a boronic acid. Protic solvents like methanol-d₄ or D₂O can break up the boroxine trimers by forming adducts with the boronic acid, resulting in a single, well-defined species in solution.[3][5] Methanol-d₄ is often preferred due to its ability to dissolve a wide range of organic compounds. The B(OH)₂ protons will exchange with the deuterium in the solvent and will therefore not be observed.

Workflow for Acquiring a High-Quality ¹H NMR Spectrum

Caption: A step-by-step workflow from sample preparation to data processing.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Fluoro-5-methylpyridine-4-boronic acid into a clean, dry vial.

-

Add 0.6-0.7 mL of methanol-d₄ (CD₃OD) to the vial.

-

Gently swirl or vortex the vial until the solid is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition (on a 400 MHz spectrometer):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the methanol-d₄ solvent.

-

Shim the magnetic field to achieve optimal resolution. This is typically done by maximizing the lock signal and observing the line shape of a sharp solvent peak.

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Set the number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Set the relaxation delay to at least 1-2 seconds to ensure quantitative integration.

-

Acquire the ¹H NMR spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum to ensure all peaks are in the pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Reference the spectrum by setting the residual solvent peak of methanol-d₄ to δ 3.31 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.

-

Conclusion

The ¹H NMR spectrum of 2-Fluoro-5-methylpyridine-4-boronic acid is a powerful tool for its structural verification and purity assessment. By understanding the predicted chemical shifts and coupling patterns, and by employing a robust experimental protocol that mitigates the challenges of boronic acid analysis, researchers can confidently characterize this important synthetic building block. The use of methanol-d₄ as the NMR solvent is a key experimental choice that ensures the acquisition of a clean and interpretable spectrum by preventing the formation of boroxine oligomers. This guide provides the necessary theoretical and practical framework for the successful ¹H NMR analysis of 2-Fluoro-5-methylpyridine-4-boronic acid, enabling its effective use in research and development.

References

-

Bandyopadhyay, A., Cambray, S., & Gao, J. (2016). Fast and selective labeling of N-terminal cysteines at neutral pH via thiazolidino boronate formation. Chemical Science, 7(7), 4589–4593. [Link]

-

Comiskey, A. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15837–15845. [Link]

-

University of Ottawa NMR Facility Blog. (2017, January 23). PSYCHE to Evaluate 1H-19F Coupling Constants. [Link]

-

Pérez-Trujillo, M., & Parella, T. (2015). Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments. The Journal of Organic Chemistry, 80(15), 7863–7869. [Link]

-

Gajeles, G., Kim, S. M., Yoo, J.-C., Lee, K.-K., & Lee, S. H. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives. RSC Advances. [Link]

-

Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 284. [Link]

-

Smith, G. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Loughborough University Institutional Repository. [Link]

-

Lichter, R. L., & Wasylishen, R. E. (1975). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 97(7), 1808–1813. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0061888). Retrieved from [Link]

-

Reddit. (2017, November 21). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. [Link]

-

Appleby, K. M. (2018). Examining Para-Substituted Derivatives of Pyridine to Improve Catalytic Efficiency and Understanding of the SABRE Hyperpolarisation. White Rose eTheses Online. [Link]

-

San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

-

Iali, W., et al. (2018). Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry, 56(9), 836-843. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Castellano, S., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]

-

PubChem. (n.d.). 2-Methylpyridine. Retrieved from [Link]

Sources

¹³C NMR of 2-Fluoro-5-methylpyridine-4-boronic acid

An In-Depth Technical Guide to the

Foreword: The Role of NMR in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, offers an unparalleled window into the carbon framework of a molecule. For drug development professionals, a deep understanding of a molecule's ¹³C NMR spectrum is not merely an academic exercise; it is a critical step in confirming identity, assessing purity, and understanding the electronic environment of a potential drug candidate. This guide provides a detailed examination of the ¹³C NMR characteristics of 2-Fluoro-5-methylpyridine-4-boronic acid, a heterocyclic building block representative of the complex structures encountered in medicinal chemistry.

Molecular Architecture and Analytical Considerations

2-Fluoro-5-methylpyridine-4-boronic acid presents a fascinating case for NMR analysis. Its structure combines a pyridine core with three distinct substituents, each imparting a unique electronic and steric influence on the carbon skeleton. A robust analytical strategy requires dissecting these individual contributions to predict and interpret the final spectrum.

Molecular Structure with Carbon Numbering:

Caption: Structure of 2-Fluoro-5-methylpyridine-4-boronic acid with IUPAC numbering.

The key analytical challenges and features arise from:

-

The Pyridine Ring: An electron-deficient (π-deficient) system where the nitrogen atom significantly deshields the α-carbons (C2, C6).

-

Fluorine Substituent at C2: Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (C2) and inducing through-bond scalar couplings (J-couplings) to other carbons, which manifest as signal splitting.

-

Methyl Group at C5: An electron-donating group (EDG) that shields the carbons it is attached to, particularly at the ortho and para positions relative to itself (C4, C6).[1]

-

Boronic Acid Group at C4: The -B(OH)₂ group's effect is complex. While boron is less electronegative than carbon, the attached oxygen atoms are inductively withdrawing. Furthermore, the boron nucleus (¹¹B, 80.4% abundance, spin I=3/2) is quadrupolar, which typically leads to significant broadening of the signal for the directly attached carbon (C4).[2][3]

Predictive ¹³C NMR Profile: A Synthesis of First Principles

An exact prediction of chemical shifts requires sophisticated computational methods; however, a highly accurate qualitative and semi-quantitative profile can be constructed from foundational principles and empirical data from related structures.

Estimated Chemical Shifts (δ)

We can estimate the chemical shifts by starting with the base values for pyridine and adding the incremental effects of each substituent.

-

Pyridine Base Values: C2/C6 ≈ 150 ppm, C3/C5 ≈ 124 ppm, C4 ≈ 136 ppm.[4]

-

Effect of Fluorine at C2: The fluorine atom will cause a large downfield shift (deshielding) at C2. In 2-fluoropyridine, the C2 shift is around 163 ppm.[5][6] It will also cause a moderate upfield shift (shielding) at the adjacent C3.

-

Effect of Methyl at C5: A methyl group typically causes a downfield shift at the ipso-carbon (C5) and slight shielding at the ortho (C4, C6) and para (C2) positions.[1][7][8]

-

Effect of Boronic Acid at C4: The ipso-carbon (C4) attached to a boronic acid group in an aromatic system is often difficult to observe due to quadrupolar broadening.[2][9] Its chemical shift is influenced by both the boron and the attached hydroxyl groups.

Carbon-Fluorine Coupling (ⁿJCF)

The most definitive feature of the spectrum will be the splitting of carbon signals due to coupling with the ¹⁹F nucleus (spin I=1/2). The magnitudes of these couplings are highly predictable.[10][11]

-

¹JCF (C2): A very large coupling, typically in the range of 230-260 Hz. The C2 signal will appear as a large doublet.

-

²JCF (C3, C6): A moderate coupling, around 15-25 Hz. The C3 and C6 signals will appear as doublets.

-

³JCF (C4, C5): A smaller coupling, typically 3-10 Hz. The C4 and C5 signals will also be split into doublets.

-

⁴JCF (CH₃): A very small coupling, often less than 3 Hz, which may or may not be resolved.

Summary of Predicted Spectral Features

The confluence of these effects allows us to build a detailed, predictive table for the expected ¹³C NMR spectrum.

| Carbon Atom | Predicted δ (ppm) | Predicted Multiplicity (due to ¹⁹F) | Expected Linewidth | Rationale |

| C2 | 162 - 166 | Doublet (¹JCF ≈ 240 Hz) | Sharp | Direct attachment to F, large deshielding and coupling. |

| C3 | 118 - 122 | Doublet (²JCF ≈ 20 Hz) | Sharp | Shielded by adjacent F, coupled over two bonds. |

| C4 | 130 - 135 | Doublet (³JCF ≈ 5 Hz) | Very Broad | Attached to quadrupolar ¹¹B nucleus. May be unobservable.[2] |

| C5 | 138 - 142 | Doublet (³JCF ≈ 8 Hz) | Sharp | Ipso-carbon to methyl group, deshielded. |

| C6 | 148 - 152 | Doublet (²JCF ≈ 15 Hz) | Sharp | α-carbon to Nitrogen, deshielded. |

| -CH₃ | 16 - 20 | Singlet or narrow Doublet (⁴JCF < 3 Hz) | Sharp | Typical methyl group chemical shift. |

Experimental Protocol: A Self-Validating Workflow

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and correctly chosen acquisition parameters. This protocol is designed to be a self-validating system, ensuring data integrity.

Sample Preparation Methodology

Boronic acids can exist in equilibrium with their trimeric anhydride form (boroxines), especially in aprotic solvents or upon heating.[12] The choice of solvent is therefore critical.

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polar, protic-like nature helps to stabilize the boronic acid monomer and prevent dehydration to the boroxine. Deuterated methanol (CD₃OD) is an alternative but may lead to ester formation.

-

Concentration: Weigh 15-25 mg of 2-Fluoro-5-methylpyridine-4-boronic acid into a clean, dry vial.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆. Vortex the mixture until the solid is fully dissolved. Gentle warming (< 40°C) may be applied if necessary.

-

Filtration (Critical Step): To ensure magnetic field homogeneity, all solid particulates must be removed.[13] Draw the solution into a clean Pasteur pipette that has a small, tightly packed plug of glass wool or cotton at its base. Filter the solution directly into a high-quality 5 mm NMR tube.[14]

-

Finalizing: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol to remove any contaminants before inserting it into the spectrometer.[15]

NMR Spectrometer Parameters (400 MHz Example)

The goal is to ensure adequate signal-to-noise for all carbons, especially the slower-relaxing quaternary carbons.

-

Experiment: Standard proton-decoupled ¹³C observe (zgpg30 or similar).

-

Spectral Width: 0 to 200 ppm.

-

Pulse Angle: 30 degrees (Ernst angle) to allow for a shorter relaxation delay.

-

Relaxation Delay (d1): 2.0 seconds. Quaternary carbons and the carbon attached to boron can have long relaxation times; this delay ensures they are sufficiently relaxed between pulses for quantitative integration.

-

Acquisition Time (aq): 1.0 - 1.5 seconds.

-

Number of Scans (ns): 1024 to 4096 scans, depending on sample concentration. This may require several hours of acquisition time to achieve a good signal-to-noise ratio for the broad C4 signal.

-

Temperature: 298 K (25 °C).

Caption: Standard workflow from sample preparation to spectral analysis.

Authoritative Grounding: A Logical Approach to Spectral Assignment

The true power of this analysis lies in using the predicted features as a logical roadmap to assign the experimental spectrum. The C-F couplings provide an authoritative, internal validation system.

Caption: Decision tree for the assignment of ¹³C NMR signals.

Assignment Walkthrough:

-

Locate C2: Scan the downfield region (160-170 ppm). The unmistakable large doublet with a coupling constant of ~240 Hz is definitively C2.

-

Identify C4: Search the aromatic region (130-140 ppm) for a very broad, low-intensity signal. Due to the quadrupolar relaxation induced by ¹¹B, this signal is C4. Its doublet structure from ³JCF may be obscured by the broadening.[16]

-

Assign C3 and C6: Look for two doublets with similar coupling constants of ~15-25 Hz. Based on the deshielding effect of the nitrogen atom, the signal further downfield (~150 ppm) is C6, and the one further upfield (~120 ppm) is C3.

-

Assign C5: The remaining doublet in the aromatic region (~140 ppm) with a smaller coupling constant (~8 Hz) is C5.

-

Assign the Methyl Carbon: The final signal, a sharp singlet (or very narrow doublet) in the high-field region (~18 ppm), corresponds to the methyl carbon.

This logical process, anchored by the highly reliable C-F coupling constants, provides a robust and self-consistent assignment of the entire carbon skeleton. For ultimate confirmation, 2D NMR experiments such as HSQC (to correlate protonated carbons to their attached protons) and HMBC (to see long-range C-H correlations) can be employed.

Conclusion

The ¹³C NMR spectrum of 2-Fluoro-5-methylpyridine-4-boronic acid is a rich tapestry of chemical information. By systematically dissecting the electronic contributions of the nitrogen heteroatom, the fluorine and methyl substituents, and the unique boronic acid moiety, one can predict and interpret the spectrum with high confidence. The key identifiers are the large one-bond C-F coupling constant for C2, the characteristic quadrupolar broadening of the C4 signal, and the smaller two- and three-bond C-F couplings that resolve the remaining ring carbons. The rigorous experimental protocol and logical assignment strategy detailed herein provide a reliable framework for researchers and drug development professionals to ensure the structural integrity of this and related complex heterocyclic building blocks.

References

-

Lichter, R. L., & Wasylishen, R. E. (1974). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society, 96(3), 987-989. [Link]

-

Widdifield, C. M., & Bryce, D. L. (2012). Solid-state ¹¹B and ¹³C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry, 50(5), 388-401. [Link]

-

Richards, J. A., et al. (2019). NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 64-71. [Link]

-

Perjési, P. (2006). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. International Journal of Molecular Sciences, 7(1), 1-10. [Link]

-

UCL Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Notre Dame. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wrackmeyer, B. (2006). ¹¹B and ¹³C NMR Spectroscopy of Organoboranes and Tetraorganoborates. Annual Reports on NMR Spectroscopy, 58, 1-49. [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). ¹³C NMR Spectrum for Pyridine. Retrieved from [Link]

-

Snyder, H. R., Kuck, J. A., & Johnson, J. R. (1938). The Structure of the Aryl Boric Acids. Journal of the American Chemical Society, 60(1), 105-111. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Fluoropyridine(372-48-5) 13C NMR spectrum [chemicalbook.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 4-Methylpyridine(108-89-4) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Item - NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA - Loughborough University - Figshare [repository.lboro.ac.uk]